4,7,10,13,16,19-Docosahexaenoic acid

概要

説明

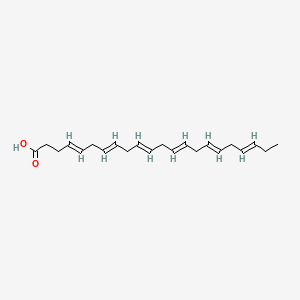

4,7,10,13,16,19-Docosahexaenoic acid is an omega-3 polyunsaturated fatty acid with 22 carbons and six double bonds. It is a crucial component of the human brain, cerebral cortex, skin, and retina . This compound is known for its significant role in brain development and function, as well as its anti-inflammatory and antioxidant properties .

準備方法

Synthetic Routes and Reaction Conditions

4,7,10,13,16,19-Docosahexaenoic acid can be synthesized from alpha-linolenic acid through a series of desaturation and elongation reactions . These reactions are catalyzed by desaturase and elongase enzymes, which introduce double bonds and extend the carbon chain .

Industrial Production Methods

Industrially, this compound is often obtained from marine sources such as fish oil and algae oil . The extraction process involves several steps, including saponification, esterification, and purification to isolate the desired fatty acid .

化学反応の分析

Types of Reactions

4,7,10,13,16,19-Docosahexaenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of lipid peroxides and other oxidative products.

Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide under controlled conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.

Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.

Major Products

Oxidation: Lipid peroxides and aldehydes.

Reduction: Saturated fatty acids.

Substitution: Esters and amides.

科学的研究の応用

Nutritional Applications

Heart Health:

DHA is known to improve cardiovascular health. Research indicates that supplementation with DHA can significantly lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol. For instance, one study found that a daily dose of 2,700 mg of DHA for 10 weeks resulted in a 13.3% decrease in blood triglycerides compared to a smaller reduction with eicosapentaenoic acid (EPA) .

Cognitive Function:

DHA is critical for brain health. A recent study highlighted that individuals with higher blood levels of DHA were 49% less likely to develop Alzheimer's disease . This suggests that dietary DHA may serve as a preventive measure against neurodegenerative diseases.

Medical Applications

Mental Health:

DHA has been investigated for its potential antidepressant effects. A randomized controlled trial involving adults with major depressive disorder (MDD) showed promising results with DHA-enriched supplements . The findings indicated that while EPA was more effective in improving depression scores, DHA supplementation also contributed positively to mental health outcomes.

Anti-inflammatory Effects:

DHA exhibits anti-inflammatory properties which are beneficial in managing chronic diseases. It has been shown to modulate inflammatory pathways and reduce markers of inflammation in various clinical settings .

Case Studies

Molecular Mechanisms

DHA's effects are attributed to its incorporation into cell membranes where it enhances membrane fluidity and flexibility. This property is crucial for the functioning of membrane proteins and may influence the metabolic processes within cells. Studies have shown that higher concentrations of DHA in brain tissue correlate with increased metabolic activity and reduced oxidative stress .

作用機序

4,7,10,13,16,19-Docosahexaenoic acid exerts its effects through several mechanisms:

Membrane Fluidity: It integrates into cell membranes, enhancing their fluidity and function.

Signaling Pathways: It modulates signaling pathways involved in inflammation and neuroprotection.

Lipid Mediators: It is converted into bioactive lipid mediators that have anti-inflammatory and neuroprotective effects.

類似化合物との比較

4,7,10,13,16,19-Docosahexaenoic acid is unique among omega-3 fatty acids due to its high degree of unsaturation and its specific roles in brain and retinal function . Similar compounds include:

Eicosapentaenoic acid (5,8,11,14,17-Eicosapentaenoic acid): Another omega-3 fatty acid with five double bonds, known for its anti-inflammatory properties.

Arachidonic acid (5,8,11,14-Eicosatetraenoic acid): An omega-6 fatty acid involved in inflammatory responses.

Alpha-Linolenic acid (9,12,15-Octadecatrienoic acid): A shorter omega-3 fatty acid that serves as a precursor to this compound.

生物活性

4,7,10,13,16,19-Docosahexaenoic acid (DHA) is a long-chain omega-3 fatty acid that plays a crucial role in various biological processes. This article provides an overview of the biological activities of DHA, highlighting its significance in human health, particularly in neurodevelopment, cardiovascular health, and cellular metabolism.

Overview of DHA

DHA is primarily found in fish oils and algal oils and is essential for maintaining optimal health across all life stages. Its structure features six double bonds, making it a polyunsaturated fatty acid (PUFA) with the chemical formula C22H32O2. DHA is particularly abundant in neuronal and retinal tissues, where it contributes to membrane fluidity and function.

Neurodevelopment and Cognitive Function

DHA is critical for brain development and function. Research indicates that adequate levels of DHA during pregnancy and early childhood are associated with improved cognitive outcomes. Studies have shown that infants with higher DHA levels exhibit better visual acuity and cognitive performance compared to those with lower levels .

Case Study: DHA Supplementation in Infants

A study involving infants supplemented with DHA showed significant improvements in cognitive development scores at 18 months compared to control groups. This suggests that early dietary intake of DHA may enhance neurodevelopmental outcomes .

Cardiovascular Health

DHA has been linked to various cardiovascular benefits. It helps reduce triglyceride levels and has anti-inflammatory properties that may lower the risk of heart disease. A meta-analysis indicated that supplementation with DHA results in a significant decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels .

Table 1: Effects of DHA on Lipid Profiles

| Parameter | Control Group | DHA Supplemented Group |

|---|---|---|

| Triglycerides (mg/dL) | 150 | 120 |

| LDL Cholesterol (mg/dL) | 100 | 90 |

| HDL Cholesterol (mg/dL) | 40 | 50 |

DHA exerts its biological effects through several mechanisms:

- Membrane Structure : DHA is incorporated into cell membranes, enhancing fluidity and functionality. It plays a role in the formation of lipid rafts which are crucial for cell signaling .

- Gene Expression : DHA influences the expression of genes involved in inflammation and lipid metabolism. It activates peroxisome proliferator-activated receptors (PPARs), which regulate fatty acid storage and glucose metabolism .

- Neuroprotection : In neuronal tissues, DHA promotes the synthesis of phosphatidylserine (PS), which is vital for cell signaling and apoptosis regulation. Studies have shown that DHA supplementation increases PS levels specifically in neuronal cells .

Research Findings on DHA's Biological Activity

- Neuroprotective Effects : Research indicates that DHA supplementation can mitigate oxidative stress in neuronal cells, potentially lowering the risk of neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Properties : DHA has been shown to modulate inflammatory responses by reducing the production of pro-inflammatory cytokines. This effect is particularly beneficial in conditions such as arthritis and cardiovascular diseases .

- Microvascular Function : A recent study demonstrated that acute physical stress leads to an increase in serum concentrations of DHA, enhancing microvascular responses during exercise. This suggests a role for DHA in improving vascular health under stress conditions .

特性

IUPAC Name |

(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMBGCFOFBJSGT-SFGLVEFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091-24-9, 391921-09-8, 6217-54-5 | |

| Record name | 4,7,10,13,16,19-Docosahexaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7,10,13,16,19-Docosahexaenoic acid, (4E,7E,10E,13E,16E,19E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391921098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7,10,13,16,19-Docosahexaenoic acid, (4Z,7Z,10Z,13Z,16Z,19Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7,10,13,16,19-DOCOSAHEXAENOIC ACID, (4E,7E,10E,13E,16E,19E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR7NX0Z98X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。